Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate
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Overview
Description
Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate is a chemical compound with the molecular formula C9H8Cl2O5S and a molecular weight of 299.13 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate typically involves the reaction of 2-chloro-4-(chlorosulfonyl)phenol with methyl chloroacetate in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or toluene and a base like sodium hydroxide or potassium carbonate. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Hydrolysis: It can be hydrolyzed to form the corresponding acid and alcohol.
Common reagents used in these reactions include sodium hydroxide, potassium carbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 2-(2-chloro-4-(chlorosulfonyl)phenoxy)acetate can be compared with other similar compounds such as:
- Methyl 2-(2-chloro-4-sulfamoylphenoxy)acetate
- Methyl 2-(2-chloro-4-nitrophenoxy)acetate
- Methyl 2-(2-chloro-4-methylphenoxy)acetate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications
Properties
Molecular Formula |
C9H8Cl2O5S |
---|---|
Molecular Weight |
299.13 g/mol |
IUPAC Name |
methyl 2-(2-chloro-4-chlorosulfonylphenoxy)acetate |
InChI |
InChI=1S/C9H8Cl2O5S/c1-15-9(12)5-16-8-3-2-6(4-7(8)10)17(11,13)14/h2-4H,5H2,1H3 |
InChI Key |
DMDFUZUADFXYOW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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